

Application Notes: Z-D-Tyrosine as a Fluorescent Molecular Probe

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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380

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Introduction

Z-D-tyrosine, a derivative of the amino acid D-tyrosine featuring a benzyloxycarbonyl (Z) protecting group, offers potential as a fluorescent molecular probe for investigating biological systems. Its intrinsic fluorescence, originating from the phenol group of the tyrosine moiety, provides a tool for researchers in drug development and molecular biology to study molecular interactions and enzymatic activities without the need for extrinsic fluorophores. The D-configuration offers resistance to proteolysis, enhancing its stability in biological assays.

The fluorescence of the tyrosine analogue is sensitive to its local environment, making it a valuable tool for reporting on binding events, conformational changes in proteins, and the formation of products in enzymatic reactions. Changes in the fluorescence intensity, emission maximum, and polarization can be correlated with specific molecular events.

Physicochemical Properties

Z-D-tyrosine is a chiral, non-polar amino acid derivative. The presence of the aromatic rings in both the tyrosine side chain and the Z-group contributes to its hydrophobicity.

Spectral Properties

The fluorescence of **Z-D-tyrosine** is primarily determined by the 4-hydroxyphenyl group. The benzyloxycarbonyl group may slightly modulate the photophysical properties. The following table summarizes the typical spectral properties for a tyrosine derivative in an aqueous buffer.

| Property | Value |
|---|---|
| Excitation Maximum (λ_{ex}) | ~275 nm |
| Emission Maximum (λ_{em}) | ~303 nm |
| Molar Extinction Coefficient (ϵ) | ~1,400 M ⁻¹ cm ⁻¹ at 275 nm |
| Quantum Yield (Φ) | ~0.14 |

Applications in Research and Drug Development

Z-D-tyrosine can be employed in a variety of applications, primarily centered around its utility as a probe for monitoring molecular interactions.

1. Enzyme Inhibition Assays

Z-D-tyrosine can be used as a substrate or a competitive inhibitor in enzyme assays where the enzymatic reaction leads to a change in the fluorescent signal. For example, in assays for kinases or phosphatases that act on tyrosine residues, the binding of **Z-D-tyrosine** to the active site can be monitored.

2. Protein-Ligand Binding Studies

The change in fluorescence upon binding of **Z-D-tyrosine** to a protein can be used to determine binding affinities (K_d). This is particularly useful for screening small molecule libraries for potential drug candidates that bind to a target protein. The binding event alters the local environment of the tyrosine fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.

3. Monitoring Protein Conformational Changes

Site-specific incorporation of **Z-D-tyrosine** into a protein can provide a sensitive probe for monitoring conformational changes. Upon a conformational change induced by ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature), the fluorescence properties of the incorporated **Z-D-tyrosine** will be altered.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurements

- Reagent Preparation:
 - Prepare a stock solution of **Z-D-tyrosine** (e.g., 10 mM in DMSO or ethanol).
 - Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should be chosen to maintain the stability and activity of the biological molecules of interest.
 - Prepare a stock solution of the protein of interest in the assay buffer.
- Instrumentation Setup:
 - Use a fluorescence spectrophotometer or a plate reader with fluorescence capabilities.
 - Set the excitation wavelength to 275 nm and the emission wavelength to 303 nm. Adjust the excitation and emission slits to optimize the signal-to-noise ratio.
- Measurement:
 - Add the desired concentration of **Z-D-tyrosine** and the protein to a quartz cuvette or a microplate well.
 - Incubate the sample for a predetermined time to allow for binding or reaction to reach equilibrium.
 - Record the fluorescence intensity.

Protocol 2: Enzyme Inhibition Assay - Kinase Inhibitor Screening

This protocol describes a competitive binding assay to screen for inhibitors of a tyrosine kinase.

- Assay Principle: **Z-D-tyrosine** binds to the active site of the kinase. A potential inhibitor will compete with **Z-D-tyrosine** for binding, leading to a decrease in the fluorescence signal associated with the bound probe.
- Reagents:

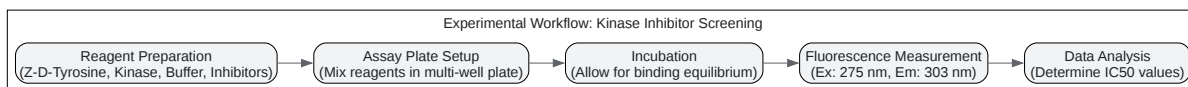
- **Z-D-tyrosine** stock solution.
- Kinase of interest.
- Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5).
- Test compounds (potential inhibitors).
- Procedure:
 - In a 96-well or 384-well plate, add the assay buffer.
 - Add the kinase to a final concentration in the low nanomolar range.
 - Add **Z-D-tyrosine** to a final concentration close to its K_d for the kinase.
 - Add the test compounds at various concentrations.
 - Incubate the plate at room temperature for 60 minutes.
 - Measure the fluorescence intensity at $\lambda_{\text{ex}} = 275 \text{ nm}$ and $\lambda_{\text{em}} = 303 \text{ nm}$.
- Data Analysis:
 - The decrease in fluorescence intensity is proportional to the displacement of **Z-D-tyrosine** by the inhibitor.
 - Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 3: Determination of Protein-Ligand Binding Affinity (K_d)

- Assay Principle: The binding of **Z-D-tyrosine** to a protein results in a change in its fluorescence properties. By titrating the protein with increasing concentrations of **Z-D-tyrosine**, the dissociation constant (K_d) can be determined.
- Reagents:

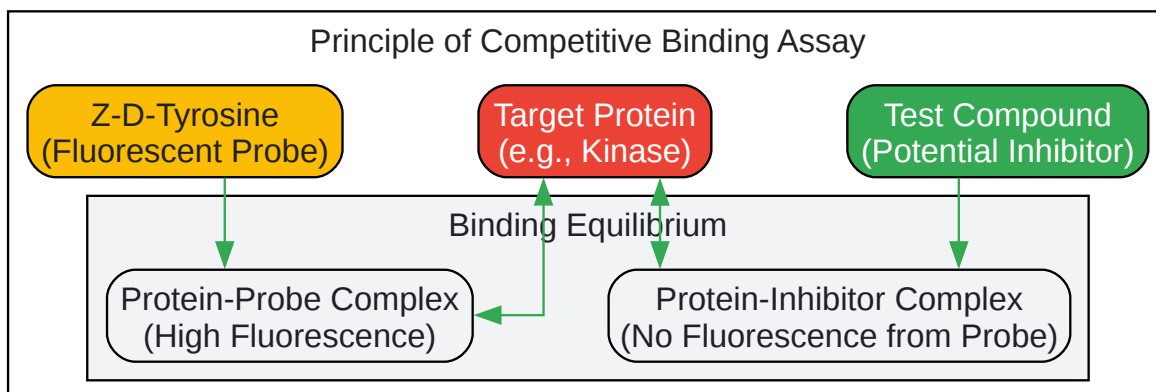
- **Z-D-tyrosine** stock solution.
- Protein of interest.
- Assay buffer.
- Procedure:
 - Keep the protein concentration constant (e.g., 1 μ M).
 - Prepare a series of solutions with increasing concentrations of **Z-D-tyrosine**.
 - Incubate each solution until binding equilibrium is reached.
 - Measure the fluorescence intensity for each sample.
- Data Analysis:
 - Plot the change in fluorescence intensity (ΔF) against the concentration of **Z-D-tyrosine**.
 - Fit the data to a one-site binding equation to calculate the K_d .

Visualizations



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Caption: Workflow for a kinase inhibitor screening assay using **Z-D-tyrosine**.



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Caption: Signaling pathway diagram illustrating competitive binding.

Summary of Quantitative Data

| Parameter | Z-D-Tyrosine | Reference Fluorophore (e.g., Dansyl) |
|--|--------------|--------------------------------------|
| Excitation Max (nm) | ~275 | ~340 |
| Emission Max (nm) | ~303 | ~520 |
| Quantum Yield | ~0.14 | 0.5 - 0.8 |
| Molar Extinction Coefficient (M ⁻¹ cm ⁻¹) | ~1,400 | ~4,000 |
| Typical Assay Concentration | 1 - 10 µM | 10 - 100 nM |

Disclaimer: The quantitative data provided for **Z-D-tyrosine** are estimates based on the properties of L-tyrosine and are for illustrative purposes. Actual values should be determined experimentally for the specific batch and under the specific experimental conditions used.

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